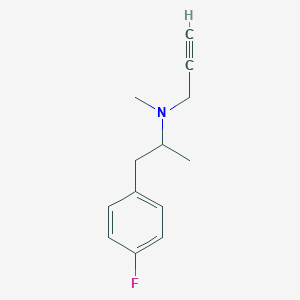

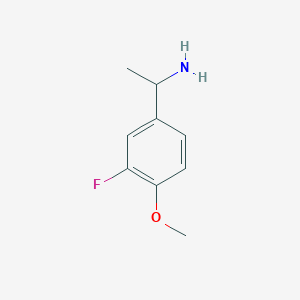

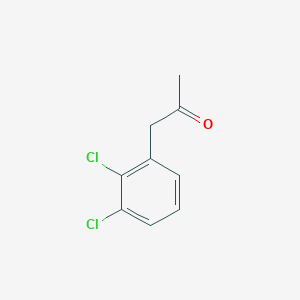

![molecular formula C20H14S2 B011251 [1,1'-Binaphthalene]-2,2'-dithiol CAS No. 102555-71-5](/img/structure/B11251.png)

[1,1'-Binaphthalene]-2,2'-dithiol

Descripción general

Descripción

[1,1’-Binaphthalene]-2,2’-dithiol: is an organic compound that belongs to the class of binaphthyl derivatives. It is characterized by the presence of two naphthalene rings connected at the 1 and 1’ positions, with thiol groups (-SH) attached at the 2 and 2’ positions. This compound is known for its unique chiral properties and is widely used in various fields of chemistry and material science.

Aplicaciones Científicas De Investigación

Chemistry: [1,1’-Binaphthalene]-2,2’-dithiol is widely used as a chiral ligand in asymmetric synthesis and catalysis. It is employed in the preparation of chiral catalysts for various organic transformations .

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.

Medicine: The compound’s chiral properties make it valuable in the development of pharmaceuticals, particularly in the synthesis of enantiomerically pure drugs .

Industry: In the industrial sector, [1,1’-Binaphthalene]-2,2’-dithiol is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities .

Análisis Bioquímico

Biochemical Properties

Related compounds such as [1,1’-Binaphthalene]-2,2’-diol have been used in the synthesis of co-polycarbonates and chiral carbon macrocycles

Cellular Effects

The cellular effects of [1,1’-Binaphthalene]-2,2’-dithiol are currently unknown. Related compounds have shown effects on cellular processes. For instance, [1,1’-Binaphthalene]-2,2’-diol has been observed to exhibit circular dichroism (CD) annihilation in the aggregated state . This suggests that [1,1’-Binaphthalene]-2,2’-dithiol may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) are widely used in asymmetric synthesis . This suggests that [1,1’-Binaphthalene]-2,2’-dithiol may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that there may be changes in the effects of this product over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes . Therefore, future studies could potentially explore the dosage effects of [1,1’-Binaphthalene]-2,2’-dithiol in animal models.

Metabolic Pathways

It is known that metabolic pathways are crucial for maintaining energy balance within an organism and the flux of metabolites through a pathway is regulated depending on the needs of the cell and the availability of the substrate .

Subcellular Localization

The subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins . Therefore, future studies could potentially explore the subcellular localization of [1,1’-Binaphthalene]-2,2’-dithiol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-dithiol typically involves the lithiation of racemic 2,2’-dibromo-1,1’-binaphthyl followed by the addition of thiol reagents. One common method includes the use of tert-butyllithium (t-BuLi) to generate the lithiated intermediate, which is then reacted with thiol reagents to form the desired product .

Industrial Production Methods: Industrial production of [1,1’-Binaphthalene]-2,2’-dithiol often involves large-scale synthesis using similar lithiation and thiol addition techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization and chromatography to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: [1,1’-Binaphthalene]-2,2’-dithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding dihydro derivatives.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions

Major Products:

Oxidation: Formation of disulfides.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted binaphthyl derivatives

Mecanismo De Acción

The mechanism of action of [1,1’-Binaphthalene]-2,2’-dithiol involves its interaction with various molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes in their chemical and physical properties. The compound’s chiral nature also allows it to interact selectively with chiral targets, enhancing its effectiveness in asymmetric synthesis and catalysis .

Comparación Con Compuestos Similares

[1,1’-Binaphthalene]-2,2’-diol: Similar in structure but with hydroxyl groups instead of thiol groups.

[1,1’-Binaphthalene]-2,2’-diamines: Contains amino groups instead of thiol groups

Uniqueness: [1,1’-Binaphthalene]-2,2’-dithiol is unique due to its thiol groups, which provide distinct reactivity compared to its diol and diamine counterparts. The thiol groups enable specific chemical transformations, making it a valuable compound in various synthetic and industrial applications .

Propiedades

IUPAC Name |

1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTIXYILPGIIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347736 | |

| Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102555-71-5 | |

| Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for [1,1'-Binaphthalene]-2,2'-dithiol?

A1: this compound has the molecular formula C20H14S2 and a molecular weight of 318.45 g/mol []. Key spectroscopic data includes characteristic peaks in 1H NMR and 13C NMR spectra, as well as distinct absorption bands in IR spectra, particularly those associated with the S-H and aromatic functionalities [].

Q2: How stable is this compound? What are the storage recommendations?

A2: this compound is susceptible to oxidation, forming the corresponding disulfide []. To prevent oxidation, storage under an inert atmosphere is crucial [].

Q3: What makes this compound a valuable chiral building block?

A3: this compound exists as atropisomers due to restricted rotation around the binaphthyl bond []. This inherent chirality, coupled with the reactivity of the thiol groups, makes it a versatile building block for chiral ligands, auxiliaries, and catalysts [, , , ].

Q4: How is this compound used in asymmetric synthesis?

A4: this compound and its derivatives have been employed as chiral ligands in various asymmetric transformations. For instance, rhodium(I) complexes incorporating BINAS derivatives exhibit high regioselectivity in the hydroformylation of styrene []. Additionally, BINAS-derived ketene dithioacetal S-oxides undergo diastereoselective Diels-Alder reactions with cyclopentadiene [, ].

Q5: Can this compound be used for chiral recognition?

A5: Yes, self-assembled monolayers (SAMs) of this compound on gold surfaces exhibit chiral discrimination. For example, they demonstrate enantioselective adsorption of phenylalanine [] and thalidomide enantiomers []. This property holds potential for applications in chiral separation and sensing.

Q6: How do the sulfur atoms in this compound contribute to its catalytic activity?

A7: The sulfur atoms in this compound act as strong coordinating sites for transition metals [, ]. This coordination forms the basis for its use as a ligand in various metal-catalyzed reactions, influencing the catalyst's activity, selectivity, and stability [].

Q7: How has computational chemistry been used to study this compound and its derivatives?

A8: Computational techniques like DFT calculations are valuable tools to investigate the structural and electronic properties of this compound and its metal complexes [, ]. These methods provide insights into the origin of chirality, electronic transitions responsible for photoluminescence, and the influence of ligand structure on these properties in metal clusters [].

Q8: What methods are available for the preparation of enantiomerically pure this compound?

A8: Several methods exist for the preparation of enantiomerically pure this compound. These include:

- Resolution of the dithiol or its precursors using chiral resolving agents [, , , ].

- Asymmetric synthesis starting from enantiomerically pure BINOL [, , ].

- Enantioselective oxidation of the corresponding thioethers followed by transformations to yield the desired dithiol [, , ].

Q9: Does this compound have applications in materials science?

A10: The incorporation of this compound as a chiral ligand in the synthesis of gold nanoclusters can impact their photoluminescent properties []. This opens avenues for the development of new materials with tailored optical properties for applications in areas such as sensing, imaging, and optoelectronics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

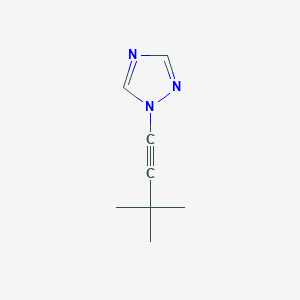

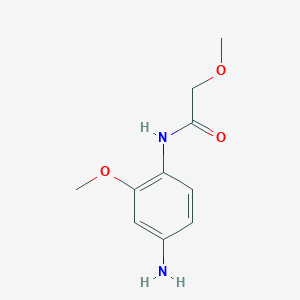

![(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one](/img/structure/B11168.png)

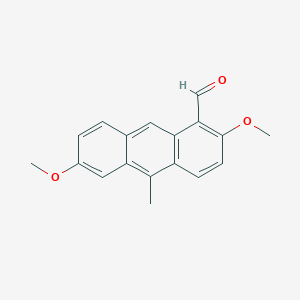

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)

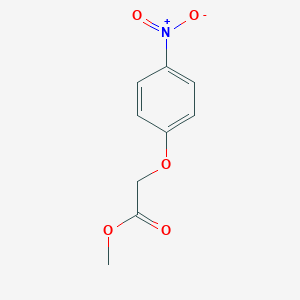

![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)

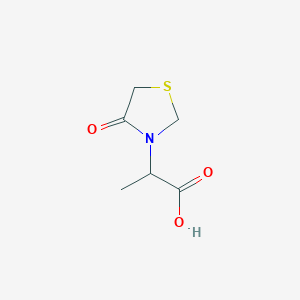

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)